molecular formula C15H22O3 B1163460 1,4-Epidioxybisabola-2,10-dien-9-one CAS No. 170380-69-5

1,4-Epidioxybisabola-2,10-dien-9-one

Cat. No. B1163460
CAS RN: 170380-69-5
M. Wt: 250.33 g/mol
InChI Key:
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Description

1,4-Epidioxybisabola-2,10-dien-9-one is a compound with the molecular formula C15H22O3 . It is an oil-like substance and is a 1,4-epidioxy-bisabola-2,12-diene derivative .


Molecular Structure Analysis

The molecular weight of 1,4-Epidioxybisabola-2,10-dien-9-one is 250.33 . The SMILES representation of its structure is CC@@HOO2)([H])[C@]2([H])C=C1C)CC(/C=C(C)\C)=O .


Chemical Reactions Analysis

1,4-Epidioxybisabola-2,10-dien-9-one has been found to exhibit antiviral activity against influenza virus A/PR/8/34 (H1N1) in the MDCK cell line with an IC50 of 16.79 ± 4.03 μg/mL . It also shows cytotoxicity against MDCK (Madin-Darby canine kidney) cells, with an IC50 of 11.97 ± 5.72 μg/mL .


Physical And Chemical Properties Analysis

As mentioned earlier, 1,4-Epidioxybisabola-2,10-dien-9-one is an oil-like substance . It is recommended to be stored under specific conditions as per the product Certificate of Analysis (COA). For instance, as a powder, it can be stored at -20°C for 3 years and at 4°C for 2 years. In solvent form, it can be stored at -80°C for 6 months and at -20°C for 1 month .

Scientific Research Applications

  • Synthesis and Biological Activity :

    • A study demonstrated the synthesis of 3,4-Epoxybisabola-7(14),10-dien-2-one, a natural sesquiterpene related to 1,4-Epidioxybisabola-2,10-dien-9-one, from (−)-carvone, indicating the potential for synthesizing related compounds with biological activity (Tang, Zhang, Fang, & Li, 2009).
  • Cancer Research :

    • Epidioxyergostane-type steroids, similar in structure to 1,4-Epidioxybisabola-2,10-dien-9-one, were isolated from marine sponges and found to have significant growth inhibitory effects against human cancer cell lines (Iwashima, Terada, Iguchi, & Yamori, 2002).
  • Antimalarial Activity :

    • A study on 1,4‐Epidioxy‐bisabola‐2,12‐diene derivatives, closely related to 1,4-Epidioxybisabola-2,10-dien-9-one, evaluated their in vitro antimalarial activity. However, the activity was not significantly increased compared to the parent compound, and the most active compounds did not show in vivo antimalarial activity in mice (Rücker, Breitmaier, Manns, Maier, Marek, Heinzmann, Heiden, & Seggewies, 1997).
  • Potential Therapeutic Applications :

    • Another study reported the pharmacological activities of a compound similar to 1,4-Epidioxybisabola-2,10-dien-9-one, isolated from Ryudai gold (Curcuma longa). It exhibited antidiabetic, antiobesity, enzyme inhibitory, and antioxidant activities, suggesting potential therapeutic applications (Akter, Islam, Hossain, & Takara, 2019).

Mechanism of Action

The compound exerts anti-influenza and anti-inflammatory activities through NF-κB/MAPK and RIG-1/STAT1/2 signaling pathways .

properties

IUPAC Name

(6R)-2-methyl-6-[(1S,4R,5S)-7-methyl-2,3-dioxabicyclo[2.2.2]oct-7-en-5-yl]hept-2-en-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O3/c1-9(2)5-12(16)6-10(3)13-8-14-11(4)7-15(13)18-17-14/h5,7,10,13-15H,6,8H2,1-4H3/t10-,13+,14+,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZQAPHUQMIHETH-KJEVXHAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2C(CC1OO2)C(C)CC(=O)C=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C[C@H]2[C@@H](C[C@@H]1OO2)[C@H](C)CC(=O)C=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Epidioxybisabola-2,10-dien-9-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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